4-Chlorobenzamidine
Overview
Description
4-Chlorobenzamidine is an organic compound with the molecular formula C7H8ClN2. It is a derivative of benzamidine, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that benzamidine derivatives often interact with proteases, which play a crucial role in various biological processes .
Mode of Action
4-Chlorobenzamidine has been used to passivate surface defects in certain applications. For instance, in perovskite solar cells, it reacts with lead iodide (PbI2), forming a 1D nanorod structure and thus passivating the surface defects . This interaction suggests that this compound may bind to its targets and modify their structure or function.
Biochemical Pathways
One study suggests that it may be involved in the metabolism of perovskite solar cells . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
Its physical and chemical properties such as boiling point (2411ºC at 760mmHg), melting point (244 °C), and molecular weight (19105800) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Its use in passivating surface defects suggests that it may have a significant impact on the structural integrity and function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzamidine can be synthesized through the reaction of 4-chlorobenzonitrile with sodium amide in an anhydrous ethanol solution. The reaction typically involves the following steps:
- Dissolve 4-chlorobenzonitrile in anhydrous ethanol.
- Add sodium amide to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Filter the reaction mixture and adjust the pH with hydrochloric acid to precipitate the product.
- Collect the precipitate by filtration and dry it to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with carboxylic acids to form amides.
Oxidation and Reduction Reactions: It can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Catalysts like Lewis acids (e.g., zinc chloride) are employed.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Products include various substituted benzamidines.
Condensation Reactions: Products include benzamide derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of this compound.
Scientific Research Applications
4-Chlorobenzamidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: It is used in enzyme inhibition studies, particularly as an inhibitor of serine proteases.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Benzamidine: The parent compound without the chlorine substitution.
4-Fluorobenzamidine: A similar compound with a fluorine atom instead of chlorine.
4-Bromobenzamidine: A similar compound with a bromine atom instead of chlorine
Uniqueness: 4-Chlorobenzamidine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. This substitution can enhance its inhibitory activity against certain enzymes compared to its analogs .
Properties
IUPAC Name |
4-chlorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUMSZYMJRUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276822 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19563-04-3 | |
Record name | 4-chlorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chlorobenzamidine Hydrochloride interact with FAPbI3 perovskite and what are the downstream effects?
A1: this compound Hydrochloride (CBAH) acts as a spacer during the formation of FAPbI3 perovskite films []. Instead of simply being incorporated into the perovskite structure, CBAH promotes the oriented crystallization of one-dimensional (1D) nanorod-like perovskite structures on the surface of the three-dimensional (3D) FAPbI3 perovskite layer []. This 1D-3D hybrid perovskite structure offers several advantages:
- Surface Passivation: The 1D nanorods effectively passivate surface defects in the FAPbI3 layer, which are known to hinder device performance [].
- Improved Crystallization and Morphology: The presence of CBAH helps to regulate the crystallization process, resulting in a more favorable morphology for charge transport within the perovskite layer [].
- Enhanced Charge Extraction: The hybrid 1D-3D structure facilitates better charge extraction, leading to improved device efficiency [].
- Reduced Charge Recombination: By passivating defects, the 1D nanorods minimize charge recombination losses, further boosting device performance [].
Q2: What are the implications of using this compound Hydrochloride for the stability of FAPbI3 perovskite solar cells?
A2: The research indicates that incorporating CBAH leads to enhanced stability of the resulting perovskite solar cells []. The devices demonstrate improved resilience against:
- Thermal Stress: The hybrid perovskite structure exhibits better thermal stability compared to devices without the CBAH treatment [].
- Moisture: The 1D nanorod layer provides a degree of protection against moisture, a known issue for perovskite stability [].
- Illumination: The CBAH-treated devices exhibit enhanced stability under prolonged light exposure, crucial for long-term performance [].
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